molecular formula C13H19N3O B2755239 2-cyclopropyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide CAS No. 2034454-31-2

2-cyclopropyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide

Cat. No.: B2755239
CAS No.: 2034454-31-2
M. Wt: 233.315
InChI Key: VDCFWKSFMANGGK-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a complex organic compound featuring a cyclopropyl group and a pyrazolo[1,5-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclopropylamine, acetic anhydride, and various catalysts to facilitate the cyclization and acylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-cyclopropyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. This compound can affect cell signaling pathways, leading to changes in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have similar pharmacological properties and are used in cancer research.

Uniqueness

2-cyclopropyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to target proteins.

Properties

IUPAC Name

2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(7-10-4-5-10)14-8-11-9-15-16-6-2-1-3-12(11)16/h9-10H,1-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCFWKSFMANGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CC3CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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